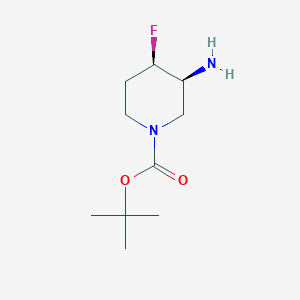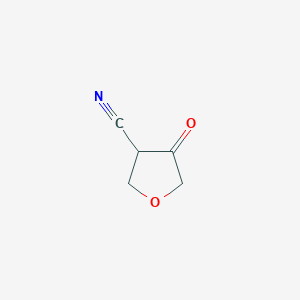
5-ブロモキノリン-8-カルボン酸
概要
説明
5-Bromoquinoline-8-carboxylic acid is a useful research compound. Its molecular formula is C10H6BrNO2 and its molecular weight is 252.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromoquinoline-8-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromoquinoline-8-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
創薬と医薬品化学
5-ブロモキノリン-8-カルボン酸は、多くの治療薬の主要構造であるキノリンとの構造的類似性により、医薬品化学において重要な骨格として機能します . 創薬におけるその可能性は、特に抗癌剤、抗酸化剤、抗炎症剤、抗マラリア剤、抗SARS-CoV-2剤、抗結核剤の開発において顕著です .
合成有機化学
合成有機化学において、5-ブロモキノリン-8-カルボン酸は、複雑な分子構造を構築するために使用されます。 これは、遷移金属触媒反応やグリーンケミストリーアプローチを含むさまざまな合成プロトコルを通じて、生物学的に活性なキノリンアナログを合成するための汎用性の高いビルディングブロックです .
薬理活性
5-ブロモキノリン-8-カルボン酸の薬理学的意義は、幅広い生物活性を示す複素環式化合物の合成における役割によって強調されています。 これらには、抗真菌剤、抗糖尿病剤、抗アルツハイマー病剤、抗酸化剤、利尿剤が含まれます . その誘導体は、さまざまな疾患に対する治療の可能性について調査されています。
工業用途
5-ブロモキノリン-8-カルボン酸の具体的な工業用途は広く文書化されていませんが、カルボン酸は一般的に医薬品、化粧品、食品添加物の製造に利用されています . カルボン酸誘導体として、これらの分野で潜在的な用途が考えられます。
ナノテクノロジー
カルボン酸は、特に薬物送達システムを含むさまざまな用途のためのナノ粒子の機能化において、ナノテクノロジーにおいて重要な役割を果たすことが知られています . 5-ブロモキノリン-8-カルボン酸は、機能化された表面を作成するための有用性、またはナノ粒子製剤におけるリンカー分子として調査することができます。
高分子科学
高分子科学では、カルボン酸誘導体は、ポリマーを改変したり、所望の特性を持つ新しいポリマー構造を作成するために使用されます . 5-ブロモキノリン-8-カルボン酸は、そのような改変の候補となり、独自の特性を持つポリマーの開発につながる可能性があります。
作用機序
Target of Action
This compound belongs to the quinoline family, which is known for its diverse biological activities and potential therapeutic applications
Mode of Action
Quinoline derivatives are generally known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, modulating receptor function, or interfering with dna synthesis . The exact mechanism of 5-Bromoquinoline-8-carboxylic acid would depend on its specific molecular targets.
Biochemical Pathways
Quinoline derivatives are known to influence a wide range of biochemical pathways due to their diverse biological activities
Result of Action
As a member of the quinoline family, it may share some of the biological activities observed in other quinoline derivatives, such as antimicrobial, antifungal, antimalarial, and anticancer activities . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
生化学分析
Biochemical Properties
5-Bromoquinoline-8-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves the binding of 5-Bromoquinoline-8-carboxylic acid to the active sites of enzymes, leading to either inhibition or modulation of their activity .
Cellular Effects
The effects of 5-Bromoquinoline-8-carboxylic acid on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Bromoquinoline-8-carboxylic acid has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it affects cellular metabolism by inhibiting key enzymes in metabolic pathways, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
At the molecular level, 5-Bromoquinoline-8-carboxylic acid exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the target molecule. Furthermore, 5-Bromoquinoline-8-carboxylic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromoquinoline-8-carboxylic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromoquinoline-8-carboxylic acid remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to 5-Bromoquinoline-8-carboxylic acid in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of 5-Bromoquinoline-8-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of metabolic pathways. At higher doses, 5-Bromoquinoline-8-carboxylic acid can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm .
Metabolic Pathways
5-Bromoquinoline-8-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, the compound can inhibit enzymes involved in the tricarboxylic acid cycle, leading to changes in metabolic flux and metabolite levels. These interactions can have downstream effects on energy production and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 5-Bromoquinoline-8-carboxylic acid is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, 5-Bromoquinoline-8-carboxylic acid may accumulate in the mitochondria, where it can affect energy production and metabolic processes .
Subcellular Localization
The subcellular localization of 5-Bromoquinoline-8-carboxylic acid is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, 5-Bromoquinoline-8-carboxylic acid may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the endoplasmic reticulum or mitochondria, affecting protein synthesis and energy metabolism .
特性
IUPAC Name |
5-bromoquinoline-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-8-4-3-7(10(13)14)9-6(8)2-1-5-12-9/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDUUZMMJKRMDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10731459 | |
| Record name | 5-Bromoquinoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10731459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928839-62-7 | |
| Record name | 5-Bromoquinoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10731459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromoquinoline-8-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![7-Oxo-8-oxa-2,6-diaza-spiro[4.5]decane](/img/structure/B1529585.png)


![Methyl 7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate](/img/structure/B1529589.png)



